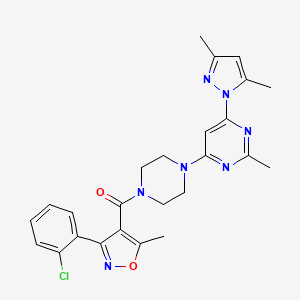
1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacodynamics
- Metabolism in Antibacterial Drugs: FYL-67, a novel linezolid analogue and a similar compound, has shown excellent activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). It undergoes metabolism to form two main metabolites (M1 and M2) through amide hydrolysis and further oxidation. This metabolism is consistent in both rats and humans, important for drug development and validation (Sang et al., 2016).
Imaging and Diagnostic Applications
- Positron Emission Tomography (PET) Imaging: Substituted imidazo[1,2-a]pyridines, similar in structure, have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, radiolabeled with fluorine-18, showed potential for PET imaging in neurodegenerative disorders (Fookes et al., 2008).
Fluorescence and Optical Properties
- Fluorescent Properties for Biomarkers: Imidazo[1,2-a]pyridines and pyrimidines, which have structural similarities, exhibit fluorescence in organic solvents and acidic/alkaline media. This property is useful for applications as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Electrochemical Applications
- Electrochromic Properties: Imidazo[1,5-a]pyridine derivatives, structurally related, have been synthesized with remarkable Stokes' shift and quantum yields, demonstrating potential for use in luminescent materials (Volpi et al., 2017).
Therapeutic Potential
- Anti-Alzheimer's Agents: N-benzylated imidazolidin-2-one derivatives, with structural similarities, have been synthesized and evaluated for anti-Alzheimer's activity, showing promising results compared to donepezil (Gupta et al., 2020).
Sensory Applications
- Fluorescent pH Sensors: Imidazo[1,5-a]pyridinium ions, related in structure, have been identified as water-soluble fluorophores for potential use as pH sensors with dual emission pathways (Hutt et al., 2012).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c20-15-4-1-2-5-16(15)25-11-10-24(19(25)27)13-18(26)23-9-7-14(12-23)28-17-6-3-8-21-22-17/h1-6,8,14H,7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXFNGNUVWFKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)
![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)


![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)




![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)


![(3-Chloro-5-fluorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2592799.png)